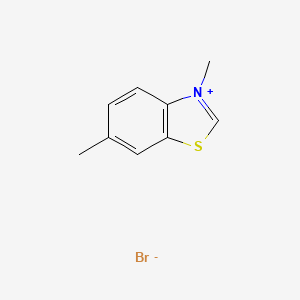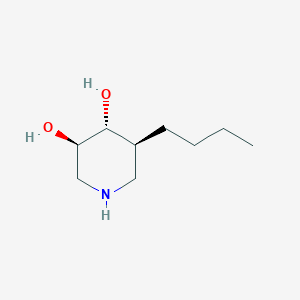
3,6-Dimethyl-1,3-benzothiazol-3-ium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Dimethyl-1,3-benzothiazol-3-ium bromide is a chemical compound with the molecular formula C9H10BrNS. It is a derivative of benzothiazole, characterized by the presence of two methyl groups at positions 3 and 6 on the benzothiazole ring and a bromide ion. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dimethyl-1,3-benzothiazol-3-ium bromide typically involves the reaction of 3,6-dimethylbenzothiazole with a brominating agent. One common method is the bromination of 3,6-dimethylbenzothiazole using bromine or a bromine source such as N-bromosuccinimide (NBS) in an appropriate solvent like acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification steps like recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3,6-Dimethyl-1,3-benzothiazol-3-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thioether using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like acetonitrile or dichloromethane.
Reduction: Sodium borohydride; reactions are often performed in ethanol or methanol.
Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Substitution: Various substituted benzothiazoles depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3,6-Dimethyl-1,3-benzothiazol-3-ium bromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 3,6-Dimethyl-1,3-benzothiazol-3-ium bromide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or cellular components, leading to inhibition or modulation of their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dimethyl-1,3-benzothiazol-3-ium iodide: Similar structure but with an iodide ion instead of bromide.
3,6-Dimethyl-1,3-benzothiazol-3-ium chloride: Chloride ion instead of bromide.
2,5-Dimethyl-1,3-benzothiazol-3-ium bromide: Methyl groups at different positions.
Uniqueness
3,6-Dimethyl-1,3-benzothiazol-3-ium bromide is unique due to its specific substitution pattern and the presence of a bromide ion, which can influence its reactivity and interactions in chemical and biological systems. This uniqueness makes it a valuable compound for various specialized applications.
Eigenschaften
CAS-Nummer |
89059-13-2 |
|---|---|
Molekularformel |
C9H10BrNS |
Molekulargewicht |
244.15 g/mol |
IUPAC-Name |
3,6-dimethyl-1,3-benzothiazol-3-ium;bromide |
InChI |
InChI=1S/C9H10NS.BrH/c1-7-3-4-8-9(5-7)11-6-10(8)2;/h3-6H,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
ZNVYQKJYOOFNLW-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=CC2=C(C=C1)[N+](=CS2)C.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-(4-Nitrophenyl)ethenyl]aniline](/img/structure/B14171496.png)



![4,5-Dichloro-2-[(4-chlorophenyl)methyl]-3-methylphenol](/img/structure/B14171503.png)

phosphane}](/img/structure/B14171509.png)




![2-[1-[2-(4-methoxy-7-pyrazin-2-yl-1H-pyrrolo[2,3-c]pyridin-3-yl)-2-oxo-acetyl]-4-piperidylidene]-2-phenyl-acetonitrile](/img/structure/B14171539.png)

![1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-(cyclopropylmethyl)-1-(phenylsulfonyl)-](/img/structure/B14171555.png)
